molecular formula C45H74O17 B1247926 16,23-Epoxy-5beta-cholestane triglycoside

16,23-Epoxy-5beta-cholestane triglycoside

Cat. No. B1247926
M. Wt: 887.1 g/mol
InChI Key: AJNYRTVTKHEZMG-BYMWGYRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16,23-epoxy-5beta-cholestane triglycoside is a sterol 3-beta-D-glucoside that is 16,23-epoxycholest-24-ene-3,22-diol substituted by a 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranosyl moiety at position 3 via a glycosidic linkage (the 3beta,5beta,16beta,22R,23S stereoisomer). Isolated from bulbs of Ornithogalum saundersiae, it exhibits inhibitory activity on proliferation of human peripheral blood lymphocytes. It has a role as a metabolite and an antineoplastic agent. It is a cholestanoid, a cyclic ether, a sterol 3-beta-D-glucoside, a trisaccharide derivative and a 22-hydroxy steroid.

Scientific Research Applications

Inhibition of Lymphocyte Proliferation

A study by Kuroda et al. (1995) identified 16,23-epoxy-5beta-cholestane triglycoside isolated from the bulbs of Ornithogalum saundersiae. This compound showed potent inhibitory activity on the proliferation of human peripheral blood lymphocytes from a chronic renal failure patient without inducing cytotoxicity in the lymphocytes and HL-60 human leukemia cells (Kuroda, Mimaki, Sashida, Hirano, Oka, & Dobashi, 1995).

Cytostatic Activity on Leukemia Cells

Kuroda et al. (1997) further explored the novel cholestane glycosides from Ornithogalum saundersiae. Among these, a compound showed significant cytostatic activity on leukemia HL-60 and MOLT-4 cells. The effect on HL-60 cells was partially mediated through induction of apoptosis (Kuroda, Mimaki, Sashida, Hirano, Oka, Dobashi, Li, & Harada, 1997).

Potential in Antitumor Activities

Zheng et al. (2010) conducted a study on the synthesis of cholestane glycosides bearing OSW-1 disaccharide or its 1→4-linked analogue. These compounds, including a cholestane glycoside, demonstrated potent cytotoxicity against various types of human tumor cells (Zheng, Zhou, Guan, Chen, Zhou, Chen, & Lei, 2010).

Identification in Convallaria Majalis

Higano et al. (2007) isolated a new 5beta-spirostanol triglycoside from the rhizomes of Convallaria majalis, along with known cholestane glycosides. These compounds, including the cholestane glycoside, showed tumor-specific cytotoxic activity (Higano, Kuroda, Sakagami, & Mimaki, 2007).

properties

Product Name

16,23-Epoxy-5beta-cholestane triglycoside

Molecular Formula

C45H74O17

Molecular Weight

887.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(1R,2S,4S,6S,7R,8S,9R,10S,13S,14S,17S,19R)-7-hydroxy-8,10,14-trimethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosan-17-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C45H74O17/c1-18(2)13-27-31(48)19(3)30-26(58-27)15-25-23-8-7-21-14-22(9-11-44(21,5)24(23)10-12-45(25,30)6)57-42-39(36(53)33(50)28(16-46)59-42)62-43-40(37(54)34(51)29(17-47)60-43)61-41-38(55)35(52)32(49)20(4)56-41/h13,19-43,46-55H,7-12,14-17H2,1-6H3/t19-,20-,21+,22-,23+,24-,25-,26-,27-,28+,29+,30-,31+,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-/m0/s1

InChI Key

AJNYRTVTKHEZMG-BYMWGYRGSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@H]([C@@H]1O)C=C(C)C

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC(C1O)C=C(C)C

synonyms

16,23-ECTG
16,23-epoxy-5beta-cholestane triglycoside
16,23-epoxycholestane triglycoside

Origin of Product

United States

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